Product packaging for 3-nitro-1-(trifluoromethyl)-1H-pyrazole(Cat. No.:)

3-nitro-1-(trifluoromethyl)-1H-pyrazole

Cat. No.: B13455341
M. Wt: 181.07 g/mol
InChI Key: IOKLCFCPZSYSFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pyrazole (B372694) Derivatives in Advanced Chemical Research

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous therapeutic agents. researcher.lifethebookloft.com Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. researcher.lifenbinno.com This has led to their incorporation into a variety of commercial drugs, such as the anti-inflammatory medication Celecoxib and the erectile dysfunction treatment Sildenafil. mdpi.comroyal-chem.com

Beyond pharmaceuticals, the significance of pyrazole derivatives extends to the agrochemical industry, where they are integral to the creation of potent herbicides, insecticides, and fungicides. nbinno.comroyal-chem.comnbinno.com Their effectiveness in crop protection contributes significantly to agricultural productivity. nbinno.com Furthermore, in the field of materials science, pyrazole-based compounds are utilized in the development of advanced materials like conductive polymers, organic light-emitting diodes (OLEDs), and fluorescent sensors, owing to their unique electronic and photophysical properties. mdpi.comroyal-chem.com The versatility of the pyrazole ring as a synthetic intermediate makes it an invaluable building block for chemists aiming to construct complex molecular architectures. nbinno.commdpi.com

Unique Chemical Modulations Imparted by Trifluoromethyl and Nitro Functional Groups on Pyrazole Core

The substitution of hydrogen atoms on the pyrazole core with trifluoromethyl (–CF₃) and nitro (–NO₂) groups dramatically alters the molecule's properties. Both groups are strongly electron-withdrawing, but they influence the pyrazole ring through distinct electronic effects, profoundly impacting its reactivity, stability, and potential applications.

The trifluoromethyl (–CF₃) group is a common feature in modern pharmaceuticals and agrochemicals. researchgate.netresearchgate.net Its incorporation into a heterocyclic ring like pyrazole imparts several desirable characteristics:

Increased Lipophilicity: The –CF₃ group significantly enhances the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross biological membranes. acs.org

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the –CF₃ group resistant to metabolic degradation by enzymes in the body. This can increase the biological half-life of a drug. acs.org

Modified Acidity/Basicity: As a powerful electron-withdrawing group, the –CF₃ substituent attached to the ring nitrogen (N-1 position) decreases the basicity of the other nitrogen atom (N-2), affecting how the molecule interacts with biological targets. acs.org

The nitro (–NO₂) group is one of the most potent electron-withdrawing substituents used in organic chemistry. Its effects are primarily electronic:

Strong Electron Withdrawal: The nitro group deactivates the aromatic pyrazole ring towards electrophilic substitution by strongly withdrawing electron density through both inductive and resonance effects. This makes reactions that typically occur on aromatic rings, like nitration or halogenation, more difficult.

Activation towards Nucleophilic Attack: By reducing the electron density of the ring, the nitro group makes the carbon atoms of the pyrazole core more susceptible to attack by nucleophiles.

High Energy Content: The presence of nitro groups is a key feature of many energetic materials. The N-O bonds store a significant amount of chemical energy, which can be released rapidly, making nitrated pyrazoles valuable in the development of explosives and propellants. mdpi.comnih.govresearchgate.net

The combination of a trifluoromethyl group at the N-1 position and a nitro group at the C-3 position creates a highly electron-deficient pyrazole system with a unique combination of stability, lipophilicity, and energetic potential.

Table 1: Comparison of Functional Group Properties

Functional Group Key Properties Primary Effect on Pyrazole Core
Trifluoromethyl (-CF₃) High Lipophilicity, Metabolic Stability, Strong Inductive Electron Withdrawal Enhances biological stability and membrane permeability; decreases basicity of the ring nitrogen. researchgate.netacs.org
Nitro (-NO₂) Very Strong Inductive & Resonance Electron Withdrawal, High Energy Content Deactivates ring to electrophilic attack; activates ring for nucleophilic attack; increases density and heat of formation. mdpi.comresearchgate.net

Overview of Research Directions on 3-Nitro-1-(trifluoromethyl)-1H-pyrazole and its Analogues

While research specifically detailing "this compound" is limited, extensive studies on its constituent analogues—nitropyrazoles and N-trifluoromethyl pyrazoles—provide a clear indication of its potential research applications.

A primary area of investigation for nitrated pyrazoles is in the field of energetic materials . nih.govresearchgate.net The high nitrogen content and density of nitropyrazole derivatives, combined with their high heat of formation, make them attractive candidates for insensitive high-energy materials. mdpi.comnih.gov Research focuses on synthesizing polynitrated pyrazoles to serve as explosives, propellants, and pyrotechnics that offer improved performance and greater thermal stability compared to traditional materials like TNT. nih.govmdpi.com The introduction of an N-trifluoromethyl group could further modify properties such as density and stability.

In medicinal chemistry , the synthesis of novel pyrazole derivatives remains a vibrant field. researcher.liferesearchgate.net While the nitro group itself can sometimes be associated with toxicity, it is also used as a key pharmacophore in certain contexts or as a synthetic handle for further functionalization into other groups, such as amines. nih.gov The combination of the metabolically stable and lipophilic N-CF₃ group with the reactive potential of the C-NO₂ group makes compounds like this compound valuable intermediates for creating libraries of new, diverse pyrazole-based drug candidates. acs.orgrsc.orgacs.org

Finally, in synthetic methodology , developing efficient and regioselective routes to highly functionalized heterocycles is a constant goal. mdpi.comnih.gov The synthesis of N-trifluoromethyl pyrazoles and the selective nitration of the pyrazole ring are active areas of research. acs.orgresearchgate.netacs.org Compounds like this compound serve as challenging targets that drive the innovation of new synthetic methods in fluorine and heterocyclic chemistry. acs.org

Contextualizing this compound within Contemporary Heterocyclic Chemistry

Contemporary heterocyclic chemistry is increasingly focused on the development of efficient, sustainable, and highly selective synthetic methods to produce functional molecules. rsc.org There is a strong emphasis on creating compounds with precisely tailored properties for specific applications, whether in medicine, agriculture, or materials science. rsc.org

In this context, this compound represents a confluence of several modern research trends. It combines a stable, versatile heterocyclic core (pyrazole) with two of the most impactful functional groups in modern chemistry (–CF₃ and –NO₂). The study of such molecules pushes the boundaries of synthetic chemistry and provides valuable insights into structure-property relationships. researchgate.net The challenge of selectively introducing these functional groups onto the pyrazole ring inspires the development of novel catalytic and regioselective reactions. rsc.org Furthermore, the unique electronic nature of this highly substituted, electron-poor heterocycle makes it a compelling candidate for exploration in materials science and as a precursor to novel pharmaceuticals and energetic materials. As such, this compound and its analogues are not merely chemical curiosities but are emblematic of the sophisticated molecular design central to advancing contemporary chemical science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2F3N3O2 B13455341 3-nitro-1-(trifluoromethyl)-1H-pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H2F3N3O2

Molecular Weight

181.07 g/mol

IUPAC Name

3-nitro-1-(trifluoromethyl)pyrazole

InChI

InChI=1S/C4H2F3N3O2/c5-4(6,7)9-2-1-3(8-9)10(11)12/h1-2H

InChI Key

IOKLCFCPZSYSFT-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Strategic Synthetic Methodologies for 3 Nitro 1 Trifluoromethyl 1h Pyrazole and Its Derivatives

Foundational and Conventional Synthesis Approaches

Cyclocondensation Reactions Involving Trifluoromethylated Carbonyl Precursors and Hydrazines

One of the most fundamental and widely employed methods for constructing the pyrazole (B372694) ring is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. acs.orgnih.govbeilstein-journals.org This approach, often referred to as the Knorr pyrazole synthesis, is highly effective for preparing trifluoromethylated pyrazoles when trifluoromethyl-containing 1,3-dicarbonyl precursors are used. researchgate.net

The reaction of trifluoromethyl β-keto esters or enaminones with various monosubstituted hydrazines is a common pathway. researchgate.netbibliomed.org For instance, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) is a key precursor that reacts with hydrazines to yield a regioisomeric mixture of 1-substituted-3-(trifluoromethyl)-1H-pyrazoles and 1-substituted-5-(trifluoromethyl)-1H-pyrazoles. enamine.net The regiochemical outcome of the condensation is influenced by the substitution pattern on the hydrazine and the reaction conditions. The initial nucleophilic attack can occur at either carbonyl group, leading to different isomers.

A typical reaction involves heating the trifluoromethylated carbonyl precursor with the chosen hydrazine in a suitable solvent, such as ethanol. bibliomed.org Subsequent acid- or base-catalyzed cyclization and dehydration afford the aromatic pyrazole ring.

Table 1: Examples of Cyclocondensation Reactions for Trifluoromethylated Pyrazole Synthesis

Trifluoromethylated Precursor Hydrazine Derivative Product(s) Reference(s)
4-ethoxy-1,1,1-trifluoro-3-buten-2-one Methylhydrazine Mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole enamine.net
Ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate (3,5-dichlorophenyl)hydrazine Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate bibliomed.org
2-trifluoroacetyl-1,3-indanedione Phenylhydrazine 3-trifluoromethyl indenopyrazole derivative mdpi.com

Direct Nitration of Substituted Pyrazole Rings

The introduction of a nitro group onto a pre-formed pyrazole ring is a direct and common functionalization strategy. The nitration of five-membered heterocycles, including pyrazoles, can be achieved using various nitrating agents. semanticscholar.orgresearchgate.net A standard method involves the use of a mixture of concentrated nitric acid and sulfuric acid. However, for sensitive substrates, milder conditions are preferred. researchgate.net

A mixture of nitric acid and trifluoroacetic anhydride (B1165640) has been shown to be an effective system for the direct nitration of a variety of five-membered heterocycles, affording mononitro derivatives in good yields. semanticscholar.orgresearchgate.net The regioselectivity of the nitration is governed by the electronic properties of the substituents on the pyrazole ring. For pyrazole itself, nitration typically occurs at the C4 position. The presence of a strong electron-withdrawing group like trifluoromethyl at the N1 position would deactivate the ring towards electrophilic substitution but would likely direct the incoming nitro group to the C4 position, which is the most electron-rich carbon.

Another related method for obtaining 3-nitropyrazoles involves the thermal rearrangement of N-nitropyrazoles. For example, 1-nitropyrazole (B188897) can be heated in a high-boiling solvent like benzonitrile (B105546) to yield 3-nitro-1H-pyrazole. chemicalbook.com This strategy could potentially be adapted for N-trifluoromethylated analogs.

Advanced and Regioselective Synthesis Protocols

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition, or [3+2] cycloaddition, is a powerful and highly convergent method for constructing five-membered heterocyclic rings, including pyrazoles. frontiersin.org This approach involves the reaction of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne). For the synthesis of trifluoromethylated pyrazoles, trifluoromethyl-containing 1,3-dipoles are employed, offering excellent control over regioselectivity. acs.orgnih.gov

Trifluoroacetonitrile (B1584977) imines are highly reactive 1,3-dipoles that serve as valuable intermediates for synthesizing N-substituted 3-trifluoromethylpyrazoles. nih.gov These imines are typically generated in situ from trifluoroacetyl hydrazonoyl halides (e.g., bromides) in the presence of a base. nih.govresearchgate.net Their reactions with dipolarophiles proceed with high regioselectivity, where the trifluoromethyl-bearing carbon of the imine bonds to the more nucleophilic carbon of the dipolarophile. mdpi.com

A wide range of dipolarophiles can be used, leading to diverse pyrazole derivatives:

Chalcones (Enones): The reaction with chalcones yields trans-configured 5-acyl-pyrazolines in a fully regio- and diastereoselective manner. These pyrazoline intermediates can then be aromatized by oxidation, for example with manganese dioxide (MnO2), to produce fully substituted 3-trifluoromethylpyrazoles. acs.orgnih.gov

Nitroolefins: The cycloaddition of trifluoroacetonitrile imines with nitroolefins provides a direct route to 4-nitro-substituted 3-trifluoromethylpyrazoles. researchgate.net This method is particularly relevant for synthesizing precursors to the target compound.

Enol Ethers: Reaction with enol ethers has been used to prepare a range of polysubstituted 3-trifluoromethylpyrazoles. researchgate.net

The high selectivity of these reactions makes trifluoroacetonitrile imines a preferred choice for the controlled synthesis of complex, N-functionalized trifluoromethylpyrazoles. nih.gov

Table 2: 1,3-Dipolar Cycloaddition using Trifluoroacetonitrile Imines

Nitrile Imine Precursor Dipolarophile Conditions Product Type Reference(s)
N-Aryl trifluoroacetyl hydrazonoyl bromide Chalcones Et3N (in situ generation), then MnO2 (oxidation) 1,4,5-Trisubstituted 3-trifluoromethylpyrazole acs.orgnih.gov
N-Aryl trifluoroacetyl hydrazonoyl bromide Nitroolefins Et3N (in situ generation) 1-Aryl-4-nitro-5-substituted-3-trifluoromethylpyrazoline researchgate.net

2,2,2-Trifluorodiazoethane (CF3CHN2) is another key trifluoromethyl-containing 1,3-dipole used in pyrazole synthesis. researchgate.net A primary advantage of this reagent is that it leads to pyrazoles that are unsubstituted at the N1 position. nih.gov However, its handling can be challenging. nih.gov

The cycloaddition of trifluorodiazoethane generally proceeds efficiently with electron-deficient alkenes and alkynes. acs.orgacs.org

Electron-Deficient Allenes: The reaction with allenoates and allenyl ketones is highly regioselective. In the absence of a base, the reaction yields 5-(trifluoromethyl)pyrazolines, while the addition of a base like triethylamine (B128534) (Et3N) facilitates aromatization to the corresponding 3-(trifluoromethyl)pyrazoles. acs.org

Activated Alkenes (Nitroolefins, Cyanoolefins): Silver-catalyzed cycloaddition of trifluorodiazoethane with activated alkenes, such as those bearing nitro or cyano groups, can directly yield 3-trifluoromethylpyrazoles. acs.org The reaction proceeds via an initial cycloaddition to form a pyrazoline, followed by the in-situ elimination of the activating group (e.g., HNO2) to afford the aromatic pyrazole. acs.org

Styryl Derivatives: A one-pot sequence involving [3+2] cycloaddition of trifluorodiazoethane with styrenes, followed by isomerization and oxidation (e.g., with PhI(OAc)2), has been developed to produce 5-aryl-3-trifluoromethylpyrazoles. acs.org

Solvent choice can also play a critical role in the reaction pathway. For example, reactions of 2-trifluoromethyl-1,3-conjugated enynes with trifluorodiazoethane can be directed towards either [2+1] or [3+2] cycloaddition products by changing the solvent from 1,2-dichloroethane (B1671644) (DCE) to N,N-dimethylacetamide (DMAc). rsc.org

Table 3: 1,3-Dipolar Cycloaddition using 2,2,2-Trifluorodiazoethane

Dipolarophile Conditions Product Type Reference(s)
Electron-deficient allenes Et3N 3-(Trifluoromethyl)pyrazole acs.org
Styryl derivatives NEt3, PhI(OAc)2 (one-pot) 5-Aryl-3-(trifluoromethyl)pyrazole acs.org
Nitroolefins Ag2O (catalyst) 4-Aryl-3-(trifluoromethyl)pyrazole (after elimination) acs.org

Metal-Catalyzed Synthetic Transformations

Metal-catalyzed reactions offer powerful and efficient pathways for the construction and functionalization of the pyrazole core. Various transition metals, including copper, palladium, and silver, have been instrumental in developing sophisticated synthetic routes that allow for the introduction of key functional groups with high degrees of selectivity and efficiency.

Copper catalysis is a versatile tool in heterocyclic synthesis, enabling a range of transformations including cyclization and trifluoromethylation reactions. While a direct copper-catalyzed synthesis of 3-nitro-1-(trifluoromethyl)-1H-pyrazole is not extensively documented, related methodologies provide a strong foundation for its potential synthesis. For instance, copper-catalyzed cycloaddition reactions have been successfully employed for the synthesis of 4-trifluoromethyl pyrazoles. scilit.com A notable example involves the reaction of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions, yielding 4-trifluoromethyl pyrazoles in moderate to excellent yields with high regioselectivity.

Furthermore, copper-mediated oxidative [3+2]-annulation of nitroalkenes with in situ generated pyridinium (B92312) imines has been developed for the efficient synthesis of 3-nitro-pyrazolo[1,5-a]pyridines. This demonstrates the feasibility of employing nitro-substituted precursors in copper-catalyzed cyclization reactions to build the pyrazole ring system with a nitro group at the 3-position. A plausible strategy for the synthesis of the target compound could involve a copper-catalyzed reaction between a suitably functionalized trifluoromethylated precursor and a nitro-containing building block.

Recent research has also highlighted the utility of in situ generated catalysts from nitro-functionalized pyrazole derivatives and copper(II) salts for promoting oxidation reactions, indicating the compatibility of the nitro-pyrazole core with copper catalysis. mdpi.com

Table 1: Examples of Copper-Catalyzed Synthesis of Functionalized Pyrazoles This table is interactive. You can sort and filter the data.

Catalyst/Reagent Substrates Product Type Yield Reference
Cu(OTf)₂/phen, DBU 2-bromo-3,3,3-trifluoropropene, N-arylsydnones 4-Trifluoromethyl pyrazoles Moderate to Excellent scilit.com
Cu(OAc)₂ Nitroalkenes, Pyridinium imines 3-Nitro-pyrazolo[1,5-a]pyridines Excellent Not specified in snippets

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and N-arylation strategies are particularly relevant for the functionalization of pyrazoles. While the direct N-trifluoromethylation of 3-nitropyrazole using palladium catalysis is not a well-established method, palladium-catalyzed reactions involving pyrazoles and trifluoromethylated compounds have been reported.

A significant development is the palladium-catalyzed denitrative N-arylation of nitroarenes with N-H heteroarenes, including pyrroles, indoles, and carbazoles. rsc.org This methodology demonstrates that a nitro group can be utilized as a leaving group in palladium-catalyzed C-N bond formation, offering a potential, albeit indirect, route for the functionalization of a pyrazole ring.

More directly, palladium-catalyzed N-arylation of pyrazole derivatives with aryl triflates has been shown to be an efficient method for creating N-arylpyrazoles. organic-chemistry.org The use of specialized phosphine (B1218219) ligands, such as tBuBrettPhos, allows for the coupling of a wide variety of aryl triflates, including those with ortho-substituents, with pyrazole derivatives in high yields. organic-chemistry.org This approach could potentially be adapted for the introduction of a trifluoromethyl-containing aryl group at the N1 position of a 3-nitropyrazole core. Additionally, palladium-catalyzed asymmetric allylic trifluoromethylation highlights the advances in incorporating the CF₃ group under palladium catalysis. nih.gov

Table 2: Overview of Palladium-Catalyzed N-Arylation of Pyrazoles This table is interactive. You can sort and filter the data.

Catalyst System Substrates Product Key Features Reference
Pd/tBuBrettPhos Aryl triflates, Pyrazole derivatives N-Arylpyrazoles High yields, tolerance of ortho-substituents organic-chemistry.org
Palladium catalyst Nitroarenes, N-H heteroarenes N-Arylheterocycles Denitrative coupling rsc.org

Silver catalysis has emerged as a powerful tool for [3+2] cycloaddition reactions, offering unique reactivity and selectivity profiles. A highly relevant example is the silver-catalyzed regioselective [3+2] cycloaddition of dicyanoalkenes with trifluorodiazoethane (CF₃CHN₂). chinesechemsoc.org This reaction allows for the dual incorporation of trifluoromethyl and cyano groups into the pyrazole core in a single step, leading to previously elusive CF₃- and CN-disubstituted pyrazoles with excellent regioselectivities under mild conditions. chinesechemsoc.orgchinesechemsoc.org The regiochemical outcome can be controlled by the substitution pattern of the starting dicyanoalkene. chinesechemsoc.org

While this method does not directly yield a 3-nitro derivative, the principles of silver-catalyzed cycloaddition with a trifluoromethyl-containing building block are clearly established. A potential adaptation could involve the use of a nitro-substituted alkene as the dipolarophile in a reaction with trifluorodiazoethane under silver catalysis. A silver-catalyzed one-pot cyclization of diazo reagents with fluoronitroalkenes has been reported to access multisubstituted fluoropyrazoles, lending credence to this approach. researchgate.net Furthermore, silver-catalyzed pyrazole migration and cycloaddition reactions of diazo pyrazoleamides with ketimines have been developed, showcasing the versatility of silver catalysis in complex pyrazole synthesis. rsc.org

Table 3: Silver-Catalyzed Synthesis of Trifluoromethylated Pyrazoles This table is interactive. You can sort and filter the data.

Catalyst Reactants Product Key Features Reference(s)
Silver catalyst Dicyanoalkenes, Trifluorodiazoethane CF₃- and CN-disubstituted pyrazoles Regiodivergent, one-pot, dual functionalization chinesechemsoc.org, chinesechemsoc.org
Silver catalyst Diazo reagents, Fluoronitroalkenes Multisubstituted fluoropyrazoles One-pot cyclization researchgate.net

One-Pot and Cascade Reaction Sequences

A straightforward one-pot protocol for the preparation of 3-trifluoromethyl-1-arylpyrazoles has been developed using in situ generated nitrile imines and mercaptoacetaldehyde (B1617137) as an acetylene (B1199291) surrogate. nih.govacs.org This method involves a (3 + 3)-annulation followed by cascade dehydration/ring contraction reactions. nih.gov The reaction conditions are mild, and the starting materials are readily available and easy to handle. nih.gov This strategy could potentially be adapted by using a nitro-substituted aryl hydrazonoyl bromide to introduce the nitro functionality.

The synthesis of 3-nitro-1H-pyrazole itself can be achieved in a one-pot fashion. The typical two-step process involving the nitration of pyrazole to N-nitropyrazole followed by thermal rearrangement can be performed in a single reaction vessel without isolation of the intermediate. guidechem.com This is achieved by conducting the rearrangement of the nitration product in a high-pressure hydrothermal reactor. guidechem.com

Furthermore, sequential one-pot, three-step syntheses have been developed for complex pyrazole systems, such as 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles, involving Sonogashira cross-coupling, desilylation, and a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net Cascade reactions promoted by catalysts like sodium nitrite (B80452) have also been employed for the synthesis of 1H-pyrazoles from hydrazones. researchgate.net

Table 4: Examples of One-Pot and Cascade Syntheses of Pyrazole Derivatives This table is interactive. You can sort and filter the data.

Reaction Type Starting Materials Product Key Features Reference(s)
One-Pot Nitrile imines, Mercaptoacetaldehyde 1-Aryl-3-trifluoromethylpyrazoles Cascade dehydration/ring contraction nih.gov, acs.org
One-Pot Pyrazole, Nitrating agent 3-Nitro-1H-pyrazole High-pressure rearrangement guidechem.com
Sequential One-Pot 4-bromo-5-(trifluoromethyl)-1H-pyrazoles, Alkynes, Azides 4-(5-(Trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles Sonogashira/desilylation/CuAAC researchgate.net

Isomer-Specific Preparation and Regioisomeric Control

The control of regioselectivity is a critical aspect of pyrazole synthesis, as different regioisomers often exhibit distinct physical, chemical, and biological properties. For a compound like this compound, it is crucial to control the placement of the nitro group at the C3 position and the trifluoromethyl group at the N1 position.

A well-established method for controlling regioselectivity in pyrazole synthesis is the condensation of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines. The reaction of 1-aryl-4,4,4-trifluoro-1,3-butanones with phenylhydrazines has been shown to regioselectively produce 1-aryl-3-trifluoromethyl-1H-pyrazoles. mdpi.com In contrast, the reaction with methylhydrazine can lead to the selective formation of the other regioisomer. mdpi.com This highlights the profound influence of the hydrazine substituent on the regiochemical outcome.

A regiocontrolled methodology for the preparation of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles utilizes trichloromethyl enones as starting materials. nih.gov The selectivity of the reaction is dictated by the nature of the hydrazine; arylhydrazine hydrochlorides lead to the 1,3-regioisomer, while the corresponding free hydrazine yields the 1,5-regioisomer exclusively. nih.gov This principle could be applied to the synthesis of the target compound by employing a trifluoromethyl-containing enone and a suitable hydrazine.

The synthesis of nitro-substituted triaryl pyrazole derivatives has also been studied, with the condensation of a diketone with 4-methoxyphenylhydrazine yielding an equimolar mixture of regioisomers that required separation. nih.gov However, in other cases, a single regioisomer was obtained in satisfactory yields. nih.gov

Table 5: Strategies for Regiocontrolled Synthesis of Pyrazoles This table is interactive. You can sort and filter the data.

Starting Materials Reagent Product Regioisomer(s) Key Factor for Control Reference
1-Aryl-4,4,4-trifluoro-1,3-butanones Phenylhydrazine 1-Aryl-3-trifluoromethyl-1H-pyrazoles Hydrazine substituent mdpi.com
Trichloromethyl enones Arylhydrazine hydrochloride 1,3-Regioisomer Nature of hydrazine (salt vs. free base) nih.gov
Trichloromethyl enones Free arylhydrazine 1,5-Regioisomer Nature of hydrazine (salt vs. free base) nih.gov

Sustainable and Green Chemistry Methodologies in Pyrazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyrazoles, to minimize environmental impact and enhance safety and efficiency. These methodologies focus on the use of greener solvents, catalyst-free conditions, and energy-efficient reaction protocols.

A significant advancement in green pyrazole synthesis is the use of water as a reaction medium. Water is an abundant, non-toxic, and non-flammable solvent, making it an attractive alternative to volatile organic compounds. One-pot, three-component reactions for the synthesis of trifluoromethylated pyrazole derivatives have been developed under solvent-free conditions at elevated temperatures. figshare.com This approach offers operational simplicity and high yields (80-92%) without the need for catalysts. figshare.com

The synthesis of 3-nitro-1H-pyrazole can also be approached from a green chemistry perspective. A convenient and environmentally friendly method for the synthesis of 3-nitropyrazole involves the use of oxone as the nitrating agent for 3-aminopyrazole (B16455) in water as the solvent. nih.gov This method is advantageous due to its simple operation, safety, use of economical reagents, and mild reaction conditions. nih.gov

The development of catalyst-free and solvent-free methods is a major goal in green chemistry. The one-pot, three-component synthesis of 2-phenyl-4-((arylamino)methylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one derivatives via the condensation of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one, aniline (B41778) derivatives, and trimethyl orthoformate under solvent-free conditions is a prime example of a green protocol that integrates multiple pharmacophores. figshare.com

Development of Heterogeneous Catalysis for Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are a cornerstone of efficient organic synthesis. rsc.orgrsc.org The integration of heterogeneous catalysts into MCRs for pyrazole synthesis offers significant advantages, including simplified catalyst recovery and reuse, reduced waste, and often milder reaction conditions compared to their homogeneous counterparts. benthamdirect.comnih.gov

Researchers have explored a variety of solid-supported catalysts for the synthesis of pyrazole scaffolds. These catalysts provide active sites for the reaction to occur but are not dissolved in the reaction medium, facilitating easy separation by simple filtration. nih.gov Examples of heterogeneous catalysts employed in the synthesis of various pyrazole derivatives, which illustrate the potential pathways applicable to trifluoromethylated nitropyrazoles, include:

Magnetic Nanoparticles: Iron oxide (Fe₃O₄) nanoparticles have been utilized as a recyclable magnetic catalyst for the four-component synthesis of pyranopyrazoles. rsc.org Their magnetic nature allows for effortless separation from the reaction mixture using an external magnet.

Functionalized Silica (B1680970): Amino-functionalized mesoporous silica, such as SBA-Pr-NH₂, has proven to be a highly efficient catalyst for the synthesis of pyrano[2,3-c]-pyrazole derivatives, achieving excellent yields at room temperature. nih.gov

Supported Lewis Acids: Cerium dioxide supported on silica (CeO₂/SiO₂) has been reported as a heterogeneous Lewis acid catalyst for the MCR synthesis of pyrazolones in water, demonstrating the potential for environmentally benign processes. thieme-connect.com

Solid-Phase Vinyl Alcohol (SPVA): SPVA has been used as a heterogeneous catalyst for the synthesis of amino pyrazole derivatives under solvent-free conditions, where its acidic sites facilitate the reaction. rsc.org

These examples highlight a clear trend towards developing robust, reusable, and environmentally friendly catalytic systems for constructing complex heterocyclic molecules. mdpi.com The application of such catalysts in MCRs represents a powerful strategy for the efficient synthesis of this compound and its analogues.

Table 1: Examples of Heterogeneous Catalysts in Multicomponent Synthesis of Pyrazole Derivatives

CatalystPyrazole Derivative TypeKey Advantages
Magnetic Fe₃O₄ NanoparticlesPyranopyrazolesEasy magnetic separation, reusability, aqueous medium. rsc.org
Amino-functionalized SBA-15Pyrano[2,3-c]-pyrazolesHigh efficiency, room temperature conditions, short reaction times. nih.gov
SrFe₁₂O₁₉ Magnetic NanoparticlesCoumarin-functionalized pyrazolesSolvent-free conditions, simplicity, high yields. rsc.org
Solid-Phase Vinyl Alcohol (SPVA)Amino pyrazole derivativesSolvent-free, facilitates catalysis of acidic sites. rsc.org

Solvent-Free and Microwave-Assisted Synthesis

The principles of green chemistry strongly advocate for the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to environmental pollution. nih.govbenthamdirect.com Consequently, solvent-free reaction conditions and the use of alternative energy sources like microwave irradiation have become highly attractive synthetic strategies. researchgate.netscielo.br

Solvent-Free Synthesis: Conducting reactions in the absence of a solvent (neat conditions) can lead to higher reaction rates, improved yields, and simplified work-up procedures. cem.com For the synthesis of pyrazoles, solvent-free MCRs have been successfully implemented, often in conjunction with heterogeneous catalysts that facilitate the reaction among the solid or liquid reactants. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times and improvements in product yields compared to conventional heating methods. researchgate.netscielo.br This technique is particularly effective for solvent-free reactions, as the energy is transferred directly to the reacting molecules. cem.commdpi.com

The synthesis of trifluoromethyl-substituted pyrazoles has been shown to benefit significantly from these methods. A study on the cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines demonstrated that microwave irradiation under solvent-free conditions provides dehydrated pyrazoles with drastically reduced reaction times and enhanced yields compared to conventional heating. researchgate.netscielo.br The use of dedicated microwave equipment for synthesis ensures safe, reproducible, and highly efficient reaction conditions. scielo.br

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Trifluoromethyl Pyrazole Derivative

MethodConditionsReaction TimeYieldReference
Conventional HeatingReflux in MethanolSeveral HoursModerate scielo.br
Microwave IrradiationSolvent-Free6 - 15 minutesHigh / Excellent researchgate.netscielo.br

Atom Economy and Reaction Efficiency Considerations

A central goal of green chemistry is to design synthetic processes that are as efficient as possible, maximizing the incorporation of reactant materials into the final product. jocpr.com Atom economy and reaction efficiency are key metrics used to evaluate the "greenness" of a chemical synthesis. buecher.de

Atom Economy: Introduced by Barry Trost, atom economy is a theoretical measure of the efficiency of a chemical reaction. buecher.de It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants used in the stoichiometric equation, expressed as a percentage. scranton.edu

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

Reactions with high atom economy, such as addition and rearrangement reactions, are inherently efficient as they minimize the formation of byproducts. jocpr.com Multicomponent reactions (MCRs), by their very nature, are highly atom-economical because they combine multiple starting materials into a single product with few or no byproducts. acs.org

Reaction Efficiency: While atom economy is a theoretical ideal, reaction efficiency provides a more practical measure by also considering the chemical yield and the stoichiometry of the reactants. It reflects how much of the reactants' mass is converted into the isolated, desired product. buecher.de The strategic methodologies discussed previously directly contribute to higher reaction efficiency.

In the context of synthesizing this compound, adopting these modern strategies is crucial for developing a process that is not only effective but also sustainable and economically viable. nih.govresearchgate.net

Chemical Reactivity, Functionalization, and Mechanistic Insights

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring in 3-nitro-1-(trifluoromethyl)-1H-pyrazole is significantly deactivated towards electrophilic aromatic substitution (EAS) rsc.org. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, which typically proceed through the attack of an electrophile on the aromatic π-system, are generally disfavored libretexts.orgmasterorganicchemistry.com. The combined electron-withdrawing power of the trifluoromethyl and nitro groups reduces the nucleophilicity of the pyrazole ring to a level where it is unreactive toward most electrophiles under standard conditions.

Conversely, the pronounced electron deficiency of the ring makes it a potential candidate for nucleophilic aromatic substitution (SNAr) youtube.com. In SNAr reactions, a potent nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group. While specific examples involving this compound are not extensively documented, the principle suggests that if a suitable leaving group were present at the C4 or C5 position, the molecule could undergo nucleophilic attack, particularly stabilized by the electron-withdrawing nitro group youtube.comnih.gov.

Transformations of the Nitro Group

The nitro group at the C3 position is a key functional handle that can be readily transformed, primarily through reduction to an amino group, which dramatically alters the electronic properties and reactivity of the molecule.

The conversion of a nitro group to a primary amine is a fundamental and reliable transformation in organic synthesis beilstein-journals.orgnih.gov. This reaction is crucial for accessing amino-pyrazole derivatives, which are valuable building blocks. A variety of established methods can be employed for the reduction of the nitro group in this compound to yield 3-amino-1-(trifluoromethyl)-1H-pyrazole researchgate.net. These methods are broadly applicable to nitroaromatic compounds and offer different levels of chemoselectivity and reaction conditions beilstein-journals.orgsemanticscholar.org.

Reagent/SystemTypical ConditionsNotes
H₂, Pd/CHydrogen gas, Palladium on Carbon catalyst, often in an alcohol solvent (e.g., Ethanol, Methanol).A common and clean catalytic hydrogenation method.
Fe, HCl or NH₄ClIron powder in the presence of an acid (e.g., HCl) or a salt (e.g., ammonium (B1175870) chloride) in a protic solvent.A classical and cost-effective method for large-scale reductions.
SnCl₂·2H₂OStannous chloride dihydrate, typically in a solvent like Ethanol or Ethyl Acetate.Often used for its chemoselectivity, as it can sometimes avoid reducing other sensitive functional groups.
Zn, CH₃COOHZinc dust in acetic acid.An effective method using a metal in an acidic medium.

The nitro group is inherently an oxidizing functional group due to the high oxidation state of the nitrogen atom, making it readily able to accept electrons nih.gov. The redox properties of nitroaromatic compounds are central to their chemical behavior. While specific experimental electrochemical data for this compound is limited, the oxidation and reduction potentials can be estimated and understood through computational studies and by comparison with analogous structures researchgate.net. Quantum-chemical methods are frequently utilized to calculate the redox potentials of complex organic molecules, providing insight into their electronic properties and potential reactivity in redox reactions researchgate.net. The presence of the trifluoromethyl group further influences the electron density on the nitro moiety, affecting its reduction potential nist.gov.

Directed Metalation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings wikipedia.orgbaranlab.org. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to an adjacent position harvard.edu.

In the context of pyrazoles, the nitrogen atom at the N1 position can act as a directing group, facilitating the deprotonation of the C5 position, which is the most acidic C-H bond on the pyrazole ring reddit.com. This process, known as lithiation, is typically achieved using a strong base like n-butyllithium (n-BuLi). Under thermodynamic control, the reaction with 1-substituted pyrazoles consistently yields the 5-lithiated species rsc.orgnih.govresearchgate.net. The strong electron-withdrawing nature of the C3-nitro group in this compound would further increase the acidity of the C5 proton, strongly favoring lithiation at this site.

Once the 5-lithio-3-nitro-1-(trifluoromethyl)-1H-pyrazole intermediate is formed, it serves as a potent nucleophile that can react with a wide range of electrophiles. This "quenching" step introduces a new functional group exclusively at the C5 position, providing a reliable method for synthesizing 5-substituted derivatives enamine.net.

ElectrophileReagent ExampleFunctional Group Introduced at C5
Halogen SourceIodine (I₂) or N-Bromosuccinimide (NBS)-I, -Br
Carbonyl CompoundBenzaldehyde (PhCHO) or Acetone ((CH₃)₂CO)-CH(OH)Ph, -C(OH)(CH₃)₂
Borate (B1201080) EsterTriisopropyl borate (B(O-iPr)₃)-B(OH)₂, after acidic workup
Tin HalideTrimethyltin chloride (Me₃SnCl)-SnMe₃
Carbon DioxideCO₂ (gas or solid)-COOH, after acidic workup

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, represent a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds rsc.orgacs.org. Pyrazole derivatives, once appropriately functionalized, are excellent substrates for these reactions.

To engage in cross-coupling, this compound must first be converted into a suitable precursor, typically a halide or a boronic acid/ester. The directed metalation strategy described previously is an ideal method for this purpose. For instance, quenching the C5-lithiated intermediate with iodine or a borate ester would yield 5-iodo-3-nitro-1-(trifluoromethyl)-1H-pyrazole or the corresponding 5-boronic ester, respectively .

These functionalized pyrazoles can then participate in reactions like the Suzuki-Miyaura coupling. A 5-halopyrazole can be coupled with a variety of aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base nih.gov. The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the pyrazole-halide bond, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst acs.org.

Catalyst/PrecatalystLigandTypical Application
Pd(PPh₃)₄Triphenylphosphine (PPh₃)Classical catalyst for Suzuki and other couplings.
PdCl₂(dppf)dppf (1,1'-Bis(diphenylphosphino)ferrocene)Effective for a broad range of substrates.
XPhosPdG2 / XPhosPdG3XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Highly active Buchwald precatalysts for challenging couplings.
Pd(OAc)₂Various phosphine (B1218219) ligands (e.g., SPhos, RuPhos)Used with specialized ligands to promote difficult transformations.

Ring System Modifications and Annulation Reactions

The functional groups on the this compound ring are key handles for constructing more complex, condensed heterocyclic systems. The nitro group, in particular, can be readily converted into an amino group, which serves as a versatile nucleophile for annulation reactions.

A primary strategy for forming fused-ring systems from a pyrazole core involves the chemical reduction of a nitro group to an amine. The resulting aminopyrazole is a valuable building block for synthesizing bicyclic heterocycles like pyrazolopyridines. The synthesis of 1H-pyrazolo[3,4-b]pyridines, for example, is commonly achieved through the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.com

Applying this logic, the reduction of this compound would yield 3-amino-1-(trifluoromethyl)-1H-pyrazole. This intermediate could then undergo condensation with various β-dicarbonyl compounds, α,β-unsaturated ketones, or other suitable electrophiles to construct the fused pyridine (B92270) ring. mdpi.com The reaction proceeds via an initial nucleophilic attack by the exocyclic amino group, followed by an intramolecular cyclization and dehydration/oxidation sequence to afford the aromatic pyrazolopyridine system. mdpi.com

Similarly, pyrazolopyridazinone systems can be synthesized from aminopyrazoles. This often involves reaction with α-ketoesters or related synthons, leading to the formation of the six-membered pyridazinone ring fused to the pyrazole core. The specific reagents and reaction conditions dictate the final structure and substitution pattern of the resulting condensed heterocyclic system.

Once the pyrazole is incorporated into a fused ring system, such as a pyrazolopyridine, the existing functional groups (nitro and trifluoromethyl) can undergo further transformations. These interconversions are crucial for fine-tuning the properties of the final molecule.

The nitro group, if carried through the annulation sequence or introduced later, remains a versatile functional handle. It can be:

Reduced to an amino group, which can then be acylated, alkylated, or diazotized for further derivatization.

Displaced by various nucleophiles, although this is less common on an electron-deficient pyrazole ring unless activated by other substituents.

Participate in cyclization reactions . For instance, the thermolysis of a pyrazole carrying adjacent azide (B81097) and nitro groups can lead to unexpected rearrangements and functional group conversions, such as the reduction of the azide to an amine and oxidation of an adjacent methyl group, instead of the expected furoxan ring formation. mdpi.compreprints.org

The trifluoromethyl group is generally stable under many reaction conditions. However, its strong electron-withdrawing nature influences the reactivity of the entire heterocyclic system, affecting the pKa of N-H protons and the susceptibility of the ring to nucleophilic attack. This electronic influence is a key consideration in planning subsequent synthetic steps. Research into the functionalization of nitropyrazoles, particularly in the context of energetic materials, has provided a wealth of information on the reactivity and interconversion of nitro and amino groups on the pyrazole ring. rsc.orgresearchgate.net

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of reactions involving pyrazoles is critical for controlling selectivity and optimizing reaction outcomes. These investigations often focus on identifying and characterizing transient species and intermediates that lie on the reaction pathway.

Pyrazolines: The synthesis of the pyrazole ring itself frequently proceeds through non-aromatic pyrazoline (dihydropyrazole) intermediates. researchgate.netresearchgate.net For example, the classical Knorr synthesis involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, or the reaction of a hydrazine with an α,β-unsaturated ketone, initially forms a pyrazoline. researchgate.net This intermediate subsequently undergoes oxidation or elimination to yield the aromatic pyrazole. Kinetic and mechanistic studies of these cyclization reactions help to elucidate the reaction pathway and the factors controlling regioselectivity. The formation of pyrazoline intermediates has been confirmed through isolation or spectroscopic observation in various synthetic protocols. researchgate.netnih.gov

Thiadiazines: In certain synthetic routes to functionalized pyrazoles, other heterocyclic intermediates like thiadiazines can be involved. For instance, a (3+3)-annulation reaction between in-situ generated nitrile imines and mercaptoacetaldehyde (B1617137) can produce 5,6-dihydro-5-hydroxy-4H-1,3,4-thiadiazines. organic-chemistry.org These thiadiazine intermediates can then undergo a subsequent dehydration and ring contraction cascade to furnish trifluoromethyl-substituted pyrazoles. organic-chemistry.org Additionally, the reaction of thiosemicarbazides (precursors that share structural similarities with hydrazine derivatives used in pyrazole synthesis) with electrophiles like tetracyanoethylene (B109619) can lead to the formation of thiadiazine derivatives, among other products, highlighting the complex reaction manifolds accessible from these building blocks. arkat-usa.org These studies underscore the importance of considering various potential intermediates when designing synthetic routes and interpreting reaction outcomes.

Elucidation of Photochemical Rearrangements (e.g., P4 Transposition)

The photochemical behavior of pyrazole derivatives has been a subject of considerable interest, leading to the discovery of fascinating molecular rearrangements. While direct photochemical studies on this compound are not extensively documented in the reviewed literature, a comprehensive understanding of its likely photochemical pathways can be extrapolated from studies on structurally related compounds. The presence of both a trifluoromethyl group and a nitro group on the pyrazole ring is expected to significantly influence its excited-state reactivity.

Research into the photochemistry of trifluoromethyl-substituted pyrazoles has revealed a propensity for these compounds to undergo skeletal rearrangements. Specifically, the trifluoromethyl group has been observed to enhance photoreactivity leading to transposition of the ring atoms. One of the key identified pathways is the P4 transposition, which involves the interchange of the N2 and C3 atoms of the pyrazole ring. This type of rearrangement is significant as it leads to the formation of isomeric imidazole (B134444) derivatives, thereby providing a synthetic route to a different class of heterocyclic compounds.

The mechanism of the P4 transposition in trifluoromethylated pyrazoles is thought to proceed through a series of electrocyclic reactions upon UV irradiation. The initial excitation of the pyrazole molecule is followed by the formation of a highly strained bicyclic intermediate. This intermediate can then undergo cleavage and rebonding to yield the rearranged imidazole skeleton. The trifluoromethyl group, being a strong electron-withdrawing group, is believed to stabilize the intermediates and transition states involved in this pathway, thus promoting the P4 transposition over other potential photochemical reactions.

The presence of a nitro group at the 3-position of the pyrazole ring, as in the case of this compound, is anticipated to further modulate this photochemical reactivity. The nitro group is also a potent electron-withdrawing group and its influence on the electronic distribution of the pyrazole ring in the excited state could either enhance or compete with the directing effect of the trifluoromethyl group. It may affect the quantum yield and the regioselectivity of the rearrangement. For instance, the irradiation of 1-methyl-3-(trifluoromethyl)pyrazole has been shown to yield a mixture of 1-methyl-2-(trifluoromethyl)imidazole and 1-methyl-4-(trifluoromethyl)imidazole, indicating the operation of different rearrangement pathways.

A hypothetical photochemical rearrangement of this compound via the P4 transposition pathway is depicted below. Upon UV irradiation, the starting pyrazole could isomerize to 2-nitro-1-(trifluoromethyl)-1H-imidazole.

Hypothetical P4 Transposition of this compound

ReactantProductReaction ConditionsProposed Intermediate
This compound2-nitro-1-(trifluoromethyl)-1H-imidazoleUV Irradiation (e.g., 254 nm) in an inert solvent (e.g., acetonitrile)Bicyclic aziridine-like species

It is important to note that this represents a plausible reaction pathway based on the known photochemistry of similar compounds. Detailed mechanistic studies, including quantum yield determinations and trapping of intermediates, would be necessary to fully elucidate the photochemical behavior of this compound.

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental or computational spectroscopic and crystallographic characterization data for the specific compound "this compound" is not publicly available at this time.

Efforts to locate specific ¹H NMR, ¹³C NMR, ¹⁹F NMR, ¹⁵N NMR, and FT-IR data for this molecule have been unsuccessful. While information exists for structurally related compounds, such as other substituted nitropyrazoles and trifluoromethylpyrazoles, this data cannot be accurately extrapolated to the requested compound due to the unique electronic and structural effects imparted by the specific combination and positioning of the nitro and trifluoromethyl functional groups.

Consequently, the generation of a scientifically accurate and detailed article adhering to the provided outline for "this compound" is not possible. The required research findings and data tables for the advanced spectroscopic and crystallographic characterization methodologies are absent from the available scientific record.

Further research and publication of the characterization of "this compound" by the scientific community would be necessary to fulfill this request.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Electronic Spectroscopy Methodologies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic structure of molecules by measuring their absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For aromatic heterocyclic compounds like 3-nitro-1-(trifluoromethyl)-1H-pyrazole, this method provides valuable insights into the energy of electronic transitions, primarily the promotion of electrons from lower-energy molecular orbitals (such as π orbitals) to higher-energy unoccupied orbitals (such as π* orbitals).

The electronic spectrum of the parent pyrazole (B372694) molecule in the gas phase exhibits a strong absorption band around 203 nm, which is attributed to a π → π* electronic transition characteristic of the aromatic ring. researchgate.net The introduction of substituents onto the pyrazole core significantly modulates the energy of these transitions and, consequently, the wavelength of maximum absorbance (λmax). In the case of this compound, two powerful electron-withdrawing groups, the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group, are expected to exert a strong influence on the molecule's electronic properties.

The nitro group is a well-known chromophore that typically causes a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum of aromatic compounds due to the extension of the conjugated system and the lowering of the LUMO (Lowest Unoccupied Molecular Orbital) energy. The trifluoromethyl group, while not a chromophore itself, is a potent inductive electron-withdrawing group that can also lower the energy of molecular orbitals. The combined effect of these two substituents on the pyrazole ring is anticipated to result in an absorption maximum at a significantly longer wavelength compared to unsubstituted pyrazole. Studies on other substituted pyrazoles and related heterocycles confirm that such functionalization profoundly impacts the electronic structure and absorption spectra. mdpi.comresearchgate.net

While specific experimental UV-Vis data for this compound is not extensively documented in the cited literature, a hypothetical comparison based on known substituent effects can be illustrative.

CompoundExpected λmax (nm)Dominant Electronic TransitionAnticipated Influence of Substituents
Pyrazole~203π → πBaseline aromatic system.
This compound> 250 (Estimated)π → π and n → πSignificant bathochromic (red) shift due to the strong electron-withdrawing and conjugating effects of the -NO₂ group and the inductive effect of the -CF₃ group. The nitro group may also introduce a weaker n → π transition.

Furthermore, pyrazole scaffolds have been incorporated into molecular photoswitches, which are molecules that can be reversibly isomerized between two states using light. Although this compound itself is not a conventional photoswitch, analysis of its electronic properties is relevant. The stability of isomers and the efficiency of photoisomerization in such systems are highly dependent on the nature of the electronic transitions and the energy levels of the ground and excited states, which are precisely the parameters investigated by UV-Vis spectroscopy.

X-ray Crystallography for Precise Molecular Architecture Determination

While the specific crystal structure of this compound has not been detailed in the available literature, extensive crystallographic studies have been performed on closely related compounds, including other trifluoromethyl- and nitro-substituted pyrazoles. researchgate.netnih.govuned.esacs.org For example, the crystal structure of 3,5-bis(trifluoromethyl)pyrazole shows that the trifluoromethyl groups significantly influence the molecular packing and hydrogen bonding patterns. researchgate.net Similarly, studies on nitrophenyl-substituted pyrazolines demonstrate how the nitro group's position affects conformation and intermolecular contacts. acs.org

Based on the analysis of these related structures, a predictive model for the key structural parameters of this compound can be proposed. The pyrazole ring is expected to be planar. The C-F bond lengths within the trifluoromethyl group would be approximately 1.33 Å, and the N-O bond lengths in the nitro group would be around 1.22 Å. The substitution pattern will likely induce some asymmetry in the endocyclic bond angles of the pyrazole ring. The strong dipole moments associated with both the nitro and trifluoromethyl groups are expected to play a significant role in the crystal packing, likely leading to antiparallel arrangements of molecules to stabilize the crystal lattice.

Below is an interactive table presenting hypothetical, yet realistic, crystallographic data for this compound, based on values reported for similar pyrazole derivatives.

ParameterHypothetical ValueSignificance
Crystal SystemMonoclinicDescribes the basic geometric shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a (Å)~8.5Unit cell dimension along the a-axis.
b (Å)~7.0Unit cell dimension along the b-axis.
c (Å)~12.0Unit cell dimension along the c-axis.
β (°)~95Angle of the unit cell for the monoclinic system.
N1-N2 bond length (Å)~1.36Typical N-N single bond length in a pyrazole ring.
C3-N(O₂) bond length (Å)~1.47Bond connecting the nitro group to the pyrazole ring.
N1-C(F₃) bond length (Å)~1.45Bond connecting the trifluoromethyl group to the pyrazole ring.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density of a system, DFT can accurately predict a wide range of chemical properties. Methodologies such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p) are commonly employed for calculations on pyrazole (B372694) derivatives to achieve a balance between accuracy and computational cost. bohrium.comnih.gov

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com The energy of the HOMO (EHOMO) is associated with the molecule's ionization potential and nucleophilicity, whereas the energy of the LUMO (ELUMO) relates to its electron affinity and electrophilicity. taylorandfrancis.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For 3-nitro-1-(trifluoromethyl)-1H-pyrazole, the presence of two strong electron-withdrawing groups—the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group—is expected to significantly lower both the HOMO and LUMO energy levels, making the molecule a strong electrophile. taylorandfrancis.commdpi.com

In related trifluoromethyl-substituted pyrazoloquinolines, DFT calculations have shown that the electron density in the HOMO is typically localized on the pyrazoloquinoline core, while the LUMO is distributed across the entire molecule. mdpi.com For nitrated pyrazole isomers, theoretical studies indicate that the positions of nitro groups have a substantial impact on the FMO energies and, consequently, the stability of the molecule. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Pyrazole Derivative The following data is illustrative of typical values obtained for related heterocyclic compounds through DFT calculations.

Molecular OrbitalEnergy (eV)Description
HOMO-7.5Highest Occupied Molecular Orbital; relates to nucleophilicity.
LUMO-3.2Lowest Unoccupied Molecular Orbital; relates to electrophilicity.
HOMO-LUMO Gap (ΔE)4.3Indicator of chemical stability and reactivity.

Quantum chemical calculations are instrumental in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. bohrium.com The Gauge-Including Atomic Orbital (GIAO) method is frequently used within DFT to calculate NMR shielding tensors, which can be converted into chemical shifts. nih.govnrel.govnih.gov These theoretical predictions are invaluable for structural elucidation, as they can be compared directly with experimental spectra to confirm the proposed molecular structure. nih.govresearchgate.net

Studies on various pyrazole derivatives have demonstrated that DFT methods can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, often with mean absolute errors of less than 1.5 ppm for ¹³C and 0.2 ppm for ¹H when compared to experimental values. nrel.govnih.govresearchgate.net Similarly, calculated vibrational frequencies from DFT, when appropriately scaled to account for anharmonicity and basis set limitations, show excellent agreement with experimental FT-IR and Raman spectra, aiding in the assignment of vibrational modes. bohrium.comresearchgate.net

Table 2: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts for a Pyrazole Derivative This table demonstrates the typical correlation between theoretical predictions and experimental findings for similar compounds.

Carbon AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C3 (pyrazole)145.2145.8
C4 (pyrazole)105.1105.9
C5 (pyrazole)140.8140.2

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. MEP is a valuable tool for predicting reactive sites, particularly for electrophilic and nucleophilic attacks. mdpi.com Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For this compound, the MEP surface would be significantly influenced by the highly electronegative oxygen atoms of the nitro group and fluorine atoms of the trifluoromethyl group. It is predicted that the most negative potential would be localized around the oxygen atoms of the NO₂ group, making this the primary site for electrophilic interactions. nih.govnih.gov Conversely, the hydrogen atoms on the pyrazole ring and the regions near the electron-withdrawing groups would exhibit positive electrostatic potential, indicating susceptibility to nucleophilic attack. mdpi.com

Computational chemistry provides a powerful means to explore the mechanisms of chemical reactions at a molecular level. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which governs the reaction rate. DFT calculations are widely used to optimize the geometries of transition states and calculate their energies, thereby elucidating reaction pathways and predicting the feasibility of a proposed mechanism. For complex heterocyclic systems like pyrazoles, these computational insights are critical for understanding their synthesis and chemical transformations.

Studies on Tautomerism and Isomer Stability

Pyrazoles unsubstituted at a nitrogen atom can exist in different tautomeric forms, which can significantly influence their chemical and physical properties. nist.govnih.govmdpi.com Additionally, the placement of substituents on the pyrazole ring leads to various structural isomers. Computational methods, particularly DFT, are highly effective in determining the relative stabilities of these different tautomers and isomers. nih.gov By calculating the total electronic energy or Gibbs free energy of each possible structure, the most stable form can be identified. researchgate.net

For instance, studies on highly nitrated pyrazole isomers have shown that subtle changes in the position of nitro groups can lead to major differences in physicochemical properties, including thermal stability and sensitivity. nih.gov Computational analyses revealed that these differences are linked to variations in intramolecular interactions and electronic structures. nih.govresearchgate.net Similarly, for pyrazoles bearing trifluoromethyl groups, DFT calculations have been used to correlate the stability of isomers with their photoswitching behavior. acs.orgnih.gov For this compound, while tautomerism is blocked by the CF₃ group at the N1 position, computational studies would be crucial for comparing its stability against other isomers, such as 5-nitro-1-(trifluoromethyl)-1H-pyrazole.

Structure-Reactivity and Structure-Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physical properties. mdpi.comresearchgate.net These models rely on molecular descriptors calculated from the compound's structure, which can be steric, electronic, or topological in nature. msjonline.org

Computational chemistry is essential for generating these descriptors. For this compound, key descriptors would include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges derived from DFT calculations. The strong electron-withdrawing nature of the NO₂ and CF₃ groups will dominate these properties. mdpi.com

Steric Descriptors: Molecular volume and surface area.

Lipophilicity: The logarithm of the partition coefficient (logP), which can be computationally estimated. The trifluoromethyl group is known to significantly increase lipophilicity.

These descriptors can be used in QSAR models to predict the potential biological activity of the compound, for example, as an antimicrobial or anti-inflammatory agent, which are common activities for pyrazole derivatives. msjonline.orgnih.gov By understanding how specific structural features influence a molecule's properties, QSAR/SPR studies guide the rational design of new compounds with enhanced or targeted characteristics. researchgate.net

Based on a comprehensive search of available scientific literature, there are currently no specific theoretical or computational studies focused on the non-linear optical (NLO) properties of the chemical compound this compound.

Therefore, it is not possible to provide the requested detailed research findings and data tables for section "5.4. Prediction of Non-Linear Optical (NLO) Properties" for this specific molecule. While computational methods such as Density Functional Theory (DFT) are commonly used to predict NLO properties of various organic molecules, including other pyrazole derivatives, the search did not yield any published research applying these methods to this compound. Consequently, the necessary data on parameters like dipole moment (μ), polarizability (α), and first hyperpolarizability (β) for this compound are not available in the scientific literature.

Applications in Advanced Chemical Synthesis and Functional Materials Science

Utility as Versatile Building Blocks and Synthetic Intermediates in Organic Synthesis

The 3-nitro-1-(trifluoromethyl)-1H-pyrazole molecule is a highly functionalized heterocyclic compound that serves as a versatile building block for the synthesis of more complex molecular architectures. Trifluoromethylated pyrazoles are recognized as privileged structures in the development of agrochemicals, pharmaceuticals, and advanced materials. acs.org The presence of the nitro group provides a reactive handle that can be transformed into other functional groups, further enhancing the synthetic utility of the parent molecule.

Research on related compounds demonstrates the synthetic potential of the nitropyrazole core. For instance, derivatives of 3-nitro-1H-pyrazole have been used as precursors in cycloaddition reactions to construct fused heterocyclic systems, such as pyrazole-triazoles, which are explored for applications as energetic materials. nih.gov Similarly, 5-nitro-pyrazole triflones, which contain a trifluoromethanesulfonyl group, have been synthesized and subsequently converted into agrochemically relevant 5-amino-N-pyrimidinyl-pyrazole derivatives. fluorine1.ru This transformation highlights how the nitro group can be reduced to an amino group, a common and crucial step in building diverse molecular libraries.

The general synthetic accessibility of trifluoromethyl pyrazoles, often through the condensation of 1,3-dicarbonyl compounds with hydrazines or through multi-component reactions, allows for the creation of a wide array of substituted pyrazoles. acs.orgresearchgate.net Functionalized trifluoromethyl pyrazoles have been shown to be effective substrates in cross-coupling reactions like the Suzuki–Miyaura and Sonogashira reactions, enabling the formation of carbon-carbon bonds and the assembly of intricate organic molecules. researchgate.net

The reactivity of the this compound scaffold allows for various chemical modifications, as summarized in the table below.

Reaction TypeReagent/ConditionPotential ProductApplication Area
Nitro Group Reduction H₂, Pd/C or other reducing agents3-amino-1-(trifluoromethyl)-1H-pyrazoleSynthesis of pharmaceuticals, agrochemicals, dyes
Nucleophilic Aromatic Substitution Nucleophiles (e.g., alkoxides, amines)Substituted pyrazole (B372694) derivativesCreation of functional materials and bioactive molecules
Cross-Coupling Reactions (After conversion to halide) Suzuki, Sonogashira, etc.Aryl- or alkynyl-substituted pyrazolesComplex molecule synthesis, organic electronics
Cycloaddition Reactions Dienes/DipolesFused heterocyclic systemsDevelopment of novel scaffolds for various applications

These transformations underscore the role of this compound as a key intermediate, providing a pathway to a multitude of derivatives with tailored properties for diverse scientific and industrial applications.

Applications in Agrochemical Development (e.g., Herbicides)

Pyrazole derivatives are a well-established class of compounds in the agrochemical industry, with many commercial products used as herbicides, insecticides, and fungicides. globalresearchonline.net The incorporation of a trifluoromethyl (CF₃) group is a common strategy in agrochemical design, as it can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule, thereby improving its efficacy and bioavailability. nih.gov

While specific herbicidal data for this compound is not extensively documented, studies on structurally similar compounds strongly suggest its potential in this area. For example, research has shown that pyrazole derivatives containing both a trifluoromethyl group and a pyridine (B92270) ring exhibit potent post-emergence herbicidal activity. nih.gov The electronic properties conferred by the nitro group, a powerful electron-withdrawing substituent, can further modulate the biological activity of the pyrazole scaffold.

Furthermore, related nitro-pyrazole compounds have been investigated as key intermediates for potent agrochemicals. The synthesis of 5-nitro-pyrazole triflones has been reported as a precursor to powerful insecticides. fluorine1.ru This demonstrates a clear pathway where the nitro-pyrazole core is a foundational element for creating active agrochemical ingredients. The development of novel herbicides often involves the synthesis and screening of libraries of compounds, and this compound represents a promising starting point for such investigations.

The potential herbicidal activity of derivatives from this scaffold is summarized in the table below, based on structure-activity relationships observed in related pyrazole families.

Target Weed TypeStructural Feature on DerivativeObserved Effect in AnalogsReference
Broadleaf WeedsPhenyl or substituted phenyl groupsExcellent herbicidal activity nih.gov
Grassy WeedsHeterocyclic substituents (e.g., pyridine)Potent post-emergence activity nih.gov
Various WeedsAcyl or carbohydrazide (B1668358) modificationsGeneral herbicidal properties globalresearchonline.net

The combination of the trifluoromethyl group and the synthetically versatile nitro group makes this compound a valuable candidate for inclusion in screening programs aimed at discovering next-generation herbicides.

Development of Functional Materials

The unique electronic and structural features of this compound make it an attractive building block for a variety of functional materials, ranging from photoresponsive systems to coordination polymers and advanced fluorinated materials.

Photoswitches are molecules that can reversibly change their properties upon exposure to light, making them key components in smart materials, data storage, and molecular machines. Arylazopyrazoles, a class of azoheteroarenes, have emerged as excellent photoswitches. nih.gov Research on arylazo-3,5-bis(trifluoromethyl)pyrazoles has revealed that the trifluoromethyl groups have a profound and beneficial influence on their photoswitching behavior. nih.govacs.org

These studies have shown that trifluoromethyl groups can lead to an exceptionally long thermal half-life of the less stable Z-isomer (on the order of days), which is a highly desirable property for applications like data storage. nih.gov The photoswitching properties are also influenced by the electronic nature of substituents on the pyrazole ring. The presence of a strong electron-withdrawing group like the nitro group in the this compound scaffold is expected to significantly impact the electronic absorption spectra (n→π* transition) and the thermal relaxation rate of the corresponding azo-dyes, allowing for the fine-tuning of their photochromic properties. nih.gov

PropertyInfluence of CF₃ GroupsPotential Influence of NO₂ GroupApplication
Thermal Stability of Z-isomer Significantly increases half-life (days) nih.govFurther modulation of electronic statesData storage, smart materials
Isomerization Yield High conversion rates acs.orgTuning of absorption bandsMolecular switches, photopharmacology
Absorption Wavelength Shifts absorption bandsStrong red-shifting of n→π* bandLight-responsive systems

By incorporating the this compound moiety into an azobenzene (B91143) structure, it is possible to design novel photoswitches with tailored properties, leveraging the combined electronic effects of both the nitro and trifluoromethyl groups.

The pyrazole ring is an excellent ligand for coordinating with metal ions, and its derivatives have been extensively used to construct metal-organic frameworks (MOFs), coordination polymers, and homogeneous catalysts. researchgate.net The nitrogen atoms of the pyrazole ring can act as donor sites, facilitating the formation of stable metal complexes.

The presence of electron-withdrawing groups like nitro and trifluoromethyl on the pyrazole ring modifies its electronic properties, which in turn influences the coordination behavior and the catalytic activity of the resulting metal complexes. Research has demonstrated that copper (II) complexes formed with nitro-functionalized pyrazole derivatives can act as effective catalysts for oxidation reactions, such as the oxidation of catechol to o-quinone. mdpi.com

Furthermore, protic (N-unsubstituted) pyrazoles are versatile ligands in homogeneous catalysis due to their proton-responsive nature. nih.gov Metal complexes involving pyrazole ligands have been successfully applied as catalysts in various transformations, including the oxidation of styrene. rsc.org The this compound scaffold can be used to design ligands that impart specific electronic and steric properties to a metal center, potentially leading to catalysts with enhanced activity, selectivity, or stability.

Metal IonLigand TypeCatalytic ApplicationPotential Advantage of this compound
Copper (Cu)Nitro-pyrazole derivativeCatechol Oxidation mdpi.comEnhanced catalytic activity due to strong electron withdrawal
Cobalt (Co), Nickel (Ni)Pyrazole-functionalized ligandStyrene Oxidation rsc.orgImproved catalyst stability and selectivity
Ruthenium (Ru)Protic pincer-type pyrazoleTransfer Hydrogenation nih.govFine-tuning of metal center's electronic properties

The design of new ligands is central to advancing catalysis, and the unique electronic profile of this compound makes it a promising candidate for developing next-generation catalysts.

The incorporation of fluorine atoms or trifluoromethyl groups into organic molecules can lead to materials with exceptional properties, including high thermal stability, chemical resistance, and unique optoelectronic characteristics. researchgate.net The trifluoromethyl group, in particular, is known to enhance the performance of materials used in organic light-emitting diodes (OLEDs) by improving electron transport and reducing intermolecular stacking, which can otherwise quench emission. nih.gov

Research has shown that trifluoromethyl-substituted pyrazolo[3,4-b]quinolines can be used as emitters in OLEDs, producing bright bluish-green light. mdpi.comresearchgate.net These materials are also being explored for photovoltaic applications in bulk heterojunction solar cells. mdpi.com The combination of the stable pyrazole core with the trifluoromethyl group provides a robust platform for creating new materials for organic electronics.

In a different domain, the nitropyrazole framework is a key component in the development of advanced energetic materials. Fused heterocyclic systems based on 3-nitro-1H-pyrazole have been synthesized to create high-energy, insensitive materials with exceptional thermal stability, demonstrating the utility of this scaffold in applications requiring robust performance under extreme conditions. nih.gov

Material ClassKey Functional GroupsTarget ApplicationObserved Properties in Analogs
Optoelectronic Materials Trifluoromethyl-pyrazoleOrganic LEDs (OLEDs), Photovoltaics mdpi.comresearchgate.netBright emission, good power efficiency
Energetic Materials Nitro-pyrazoleHeat-resistant explosives nih.govHigh thermal stability, low sensitivity
Fluorinated Polymers Trifluoromethyl-pyrazoleHigh-performance plastics, coatingsChemical resistance, thermal stability

The this compound molecule thus serves as a valuable precursor for creating a diverse range of advanced fluorinated materials with properties tailored for high-performance applications in electronics, aerospace, and defense.

Future Directions and Emerging Research Avenues

Challenges and Opportunities in Selective Functionalization

The selective functionalization of the 3-nitro-1-(trifluoromethyl)-1H-pyrazole ring presents a significant challenge due to the strong electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. These substituents deactivate the pyrazole (B372694) ring, making it less susceptible to electrophilic substitution. Conversely, they can direct nucleophilic attack, but controlling the regioselectivity of such reactions is often difficult.

Challenges:

Ring Deactivation: The powerful deactivating effect of the -NO₂ and -CF₃ groups complicates traditional electrophilic aromatic substitution reactions.

Regiocontrol: Achieving selective functionalization at the C4 and C5 positions is a primary hurdle. The electronic influence of the existing substituents can lead to mixtures of isomers, complicating purification and reducing yields. researchgate.netchemrxiv.org

Harsh Reaction Conditions: Overcoming the inherent lack of reactivity often requires harsh conditions, which can lead to side reactions or decomposition of the starting material. benthamdirect.com

Opportunities:

C-H Activation: Direct C-H activation offers a promising avenue for regioselective functionalization. acs.orgresearchgate.net Transition-metal-catalyzed methods could provide a direct route to introduce aryl or alkyl groups at specific positions, bypassing the need for pre-functionalized starting materials.

Directed Metalation: The use of directing groups could enable ortho-lithiation or other metalation reactions, providing precise control over the site of subsequent functionalization.

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the ring makes it a prime candidate for SₙAr reactions, allowing for the introduction of various nucleophiles if a suitable leaving group is present on the ring.

Functionalization StrategyKey ChallengePotential Advantage
Electrophilic SubstitutionSevere ring deactivation by -NO₂ and -CF₃ groups.Well-established, but likely ineffective for this substrate.
Nucleophilic SubstitutionRequires a leaving group; regioselectivity can be an issue.Exploits the electron-deficient nature of the ring.
C-H Activation/ArylationCatalyst development and control of regioselectivity. acs.orgresearchgate.netAtom-economical and allows for direct bond formation.
Directed ortho-MetalationSynthesis of suitable directed substrates.High degree of regiocontrol.

Development of Novel Catalytic Systems for Efficient Synthesis and Transformation

The development of efficient catalytic systems is crucial for both the initial synthesis of the this compound scaffold and its subsequent transformations. Modern catalysis offers pathways to milder reaction conditions, higher yields, and improved selectivity. tandfonline.comtandfonline.com

Future research will likely focus on:

Copper-Catalyzed Cycloadditions: Copper catalysis has proven effective for the synthesis of 4-trifluoromethyl pyrazoles and could be adapted for nitro-substituted analogues, offering excellent regioselectivity under mild conditions. rsc.org

Palladium-Catalyzed Cross-Coupling: For post-synthesis functionalization, palladium complexes are versatile catalysts for creating new carbon-carbon and carbon-heteroatom bonds, even on challenging substrates. lifechemicals.com

Photoredox Catalysis: This emerging field uses light to drive chemical reactions, often under very mild conditions. It could enable novel transformations of the pyrazole ring that are not accessible through traditional thermal methods. nih.gov

Flow Chemistry Systems: Continuous-flow processing can enhance safety, improve reaction control, and facilitate scalability. acs.orgacs.orgnih.gov For nitration or trifluoromethylation reactions, which can be hazardous, flow chemistry offers significant advantages for industrial production. acs.orgacs.org

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Key areas of application include:

Property Prediction: ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data to predict the biological, physical, and chemical properties of new, unsynthesized derivatives of this compound. nih.govresearchgate.netnih.gov This allows researchers to prioritize the synthesis of compounds with the most promising profiles.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. nih.govarxiv.org By providing the model with a target profile (e.g., high binding affinity to a specific protein), it can generate novel pyrazole structures for consideration.

Synthesis Planning: Retrosynthesis AI tools can analyze a target molecule and propose viable synthetic routes, identifying potential challenges and suggesting optimal reagents and conditions. drugtargetreview.com This is particularly valuable for complex, multi-substituted heterocycles. eurasianjournals.com

AI/ML ApplicationObjectivePotential Impact on Research
QSAR ModelingPredict biological activity and physicochemical properties. researchgate.netPrioritize synthesis of high-potential compounds.
Generative ModelsDesign novel molecules with desired property profiles. nih.govAccelerate lead generation and scaffold hopping.
Retrosynthesis PredictionPropose efficient and viable synthetic pathways. drugtargetreview.comOvercome synthetic challenges and optimize reaction routes.
Force Field DevelopmentImprove accuracy of molecular dynamics simulations. eurasianjournals.comEnhance understanding of molecular behavior and interactions.

Exploration of New Chemical Space through Diversification of Substituent Patterns

Expanding the chemical space around the this compound core is essential for discovering new applications. nih.gov Future synthetic efforts will concentrate on creating libraries of analogues with diverse functional groups at the C4 and C5 positions, as these are the most accessible sites for modification. lifechemicals.com

Strategies for diversification include:

Introduction of Aryl and Heteroaryl Groups: Using cross-coupling reactions to install a variety of aromatic and heteroaromatic rings can significantly alter the electronic and steric properties of the molecule, which is crucial for applications in medicinal chemistry and materials science. mdpi.comrsc.orgmdpi.com

Installation of Amine and Other Functional Groups: The nitro group can be reduced to an amine, which serves as a versatile handle for further derivatization, such as amide formation or sulfonylation. This opens up a vast array of potential new compounds. researchgate.netchemrxiv.org

Halogenation: Introducing halogens (e.g., Br, Cl) onto the pyrazole ring provides a reactive site for subsequent cross-coupling reactions, serving as a key step in multi-step synthetic sequences.

The systematic exploration of these substituent patterns will be critical for tuning the compound's properties for specific applications, from pharmaceuticals to agrochemicals. lifechemicals.comnih.gov

Environmental and Sustainability Considerations in Industrial Scale-Up of Synthesis Methodologies

As with any chemical manufacturing process, the industrial-scale production of this compound and its derivatives must address environmental and sustainability concerns. The principles of green chemistry provide a framework for developing more eco-friendly synthetic routes. benthamdirect.comnih.govresearchgate.netresearchgate.net

Key considerations for sustainable scale-up include:

Solvent Selection: Minimizing or replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids is a primary goal. researchgate.netcitedrive.com Solvent-free reaction conditions are even more desirable. benthamdirect.com

Catalyst Choice: Shifting from stoichiometric reagents to recyclable and non-toxic catalysts reduces waste and environmental impact. nih.govresearchgate.net Heterogeneous catalysts are particularly advantageous as they can be easily separated and reused. researchgate.net

Energy Efficiency: Employing energy-efficient techniques such as microwave or ultrasonic irradiation can shorten reaction times and lower energy consumption compared to conventional heating. benthamdirect.comresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core principle of green chemistry. Multi-component reactions are an excellent example of this approach. researchgate.net

Continuous Flow Processing: As mentioned earlier, flow chemistry not only improves safety and scalability but also enhances energy efficiency and reduces waste generation compared to traditional batch processing. acs.orgnih.gov

Green Chemistry PrincipleApplication in Pyrazole SynthesisEnvironmental Benefit
Safer SolventsUse of water, ethanol, or solvent-free conditions. benthamdirect.comresearchgate.netReduced VOC emissions and toxic waste.
CatalysisEmploying recyclable heterogeneous or biocatalysts. nih.govresearchgate.netMinimized waste and avoidance of toxic reagents.
Energy EfficiencyUse of microwave or ultrasonic irradiation. benthamdirect.comLower energy consumption and faster reactions.
Atom EconomyDesigning multi-component, one-pot reactions. researchgate.netMaximized resource efficiency and waste reduction.
Process IntensificationImplementation of continuous flow reactors. acs.orgnih.govImproved safety, efficiency, and scalability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.